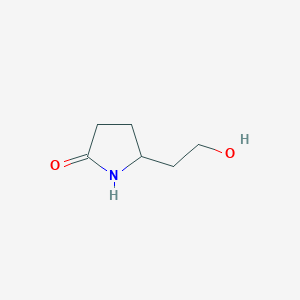

5-(2-Hydroxyethyl)pyrrolidin-2-one

Description

BenchChem offers high-quality 5-(2-Hydroxyethyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Hydroxyethyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-hydroxyethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVDPHDTYDBCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445924 | |

| Record name | 5-(2-Hydroxyethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149427-84-9 | |

| Record name | 5-(2-Hydroxyethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Hydroxyethyl)pyrrolidin-2-one (CAS 3445-11-2)

This guide provides a comprehensive technical overview of 5-(2-Hydroxyethyl)pyrrolidin-2-one, a versatile heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to a discerning scientific audience.

Foreword: The Pyrrolidinone Core - A Privileged Scaffold in Medicinal Chemistry

The pyrrolidin-2-one, or γ-lactam, ring system is a cornerstone in the architecture of numerous biologically active molecules.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold." This five-membered nitrogen-containing heterocycle provides a rigid, three-dimensional framework that is amenable to a wide array of chemical modifications. This structural versatility allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with high affinity and selectivity for biological targets. It is within this context that 5-(2-Hydroxyethyl)pyrrolidin-2-one emerges as a valuable building block, offering a reactive handle for the synthesis of novel chemical entities with therapeutic potential.

Section 1: Synthesis and Mechanistic Insights

The most common and industrially relevant synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one involves the reaction of γ-butyrolactone (GBL) with monoethanolamine.[2] This process is typically carried out at elevated temperatures.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one.

Plausible Reaction Mechanism

The reaction proceeds via a two-step mechanism analogous to the ammonolysis of GBL:[3]

-

Nucleophilic Acyl Substitution and Ring Opening: The reaction is initiated by the nucleophilic attack of the amino group of monoethanolamine on the electrophilic carbonyl carbon of γ-butyrolactone. This leads to the formation of a tetrahedral intermediate which subsequently collapses, resulting in the ring-opening of the lactone to form the intermediate, 4-hydroxy-N-(2-hydroxyethyl)butanamide.[4]

-

Intramolecular Cyclization (Dehydration): Under the reaction conditions (typically high temperature), the terminal hydroxyl group of the intermediate amide is protonated, making it a good leaving group (water). The nitrogen atom then acts as an intramolecular nucleophile, attacking the carbonyl carbon and displacing the water molecule to form the stable five-membered pyrrolidinone ring.

Figure 2: Plausible reaction mechanism for the synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on established procedures.[4]

Materials:

-

γ-Butyrolactone

-

Monoethanolamine

-

Water

Procedure:

-

A reactor is charged with γ-butyrolactone, monoethanolamine, and water. A typical molar ratio of monoethanolamine to γ-butyrolactone is 1.0, and the molar ratio of γ-butyrolactone to water is 1.1.[4]

-

The reaction mixture is heated to 250°C for 2 hours.[4]

-

Upon completion, the reaction mixture is cooled to room temperature. The resulting product is a mixture containing the desired 5-(2-Hydroxyethyl)pyrrolidin-2-one, unreacted starting materials, water, and some high-boiling point byproducts.

Section 2: Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of 5-(2-Hydroxyethyl)pyrrolidin-2-one is essential for its handling, purification, and application.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 3445-11-2 | [5] |

| Molecular Formula | C₆H₁₁NO₂ | [5] |

| Molecular Weight | 129.16 g/mol | [5] |

| Appearance | Colorless to yellow liquid or solid | [6] |

| Boiling Point | 140-142 °C at 3 mmHg | [7] |

| Melting Point | 19-21 °C | [8] |

| Density | 1.143 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.496 | [7] |

| Water Solubility | Very soluble | [9] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy:

A representative ¹H NMR spectrum of 5-(2-Hydroxyethyl)pyrrolidin-2-one in CDCl₃ would exhibit the following signals:[10]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.75 | t | 2H | -N-CH₂-CH₂-OH |

| ~3.74 | t | 2H | -N-CH₂-CH₂-OH |

| ~3.51 | t | 2H | -CH₂-C=O |

| ~3.44 | br s | 1H | -OH |

| ~2.40 | m | 2H | -CH₂-CH₂-N- |

| ~2.08 | m | 2H | -CH₂-CH₂-C=O |

¹³C NMR Spectroscopy:

Based on the structure, the expected approximate chemical shifts in the ¹³C NMR spectrum are:

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (amide carbonyl) |

| ~60 | -CH₂-OH |

| ~50 | -N-CH₂- |

| ~45 | -CH₂-N- |

| ~30 | -CH₂-C=O |

| ~18 | -CH₂-CH₂-C=O |

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected at:[11]

-

~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

~2920 cm⁻¹ and ~2850 cm⁻¹: C-H stretching of the alkyl groups.

-

~1680 cm⁻¹ (strong): C=O stretching of the γ-lactam.

Mass Spectrometry:

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 129, corresponding to the molecular weight of the compound.[12]

Section 3: Purification Methodologies

The purity of 5-(2-Hydroxyethyl)pyrrolidin-2-one is critical for its use in research and drug development. Two primary methods for its purification are distillation and crystallization.

Purification by Distillation

Fractional distillation under reduced pressure is an effective method for purifying the crude product. A multi-stage distillation process can be employed to separate the desired product from lower and higher boiling point impurities.[4]

Experimental Protocol (Conceptual):

-

The crude reaction mixture is subjected to a first distillation to remove low-boiling components (e.g., water, unreacted monoethanolamine, and GBL) as the distillate.

-

The bottom liquid from the first distillation, enriched with the product, is then fed to a second distillation column.

-

In the second column, purified 5-(2-Hydroxyethyl)pyrrolidin-2-one is collected as the distillate, leaving high-boiling impurities in the bottom.

Purification by Crystallization

Crystallization is another viable method for obtaining high-purity 5-(2-Hydroxyethyl)pyrrolidin-2-one.[2]

Experimental Protocol:

-

Crude liquid 5-(2-Hydroxyethyl)pyrrolidin-2-one is cooled.

-

Crystallization can be induced by the addition of a seed crystal of the pure compound.

-

The crystallization can be performed in the presence of a small amount of water (1-4 wt.%) to facilitate the process.[2]

-

The resulting crystals are separated from the mother liquor by filtration and then dried. This method can yield a product with a purity greater than 99.9%.[2]

Section 4: Reactivity and Derivatization

The hydroxyl group of 5-(2-Hydroxyethyl)pyrrolidin-2-one is a key functional handle for further chemical modifications, making it a versatile intermediate in organic synthesis.

Reactions of the Hydroxyl Group

The primary alcohol functionality can undergo a variety of common transformations:

-

Esterification: Reaction with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) will yield the corresponding esters. This is a straightforward way to introduce a wide range of functionalities.

-

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, can be used to form ethers.[3]

-

Conversion to Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxyl group into a good leaving group (chloride or bromide), facilitating subsequent nucleophilic substitution reactions.

-

Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.

Figure 3: Key derivatization reactions of the hydroxyl group in 5-(2-Hydroxyethyl)pyrrolidin-2-one.

Section 5: Applications in Drug Development and Beyond

The unique combination of the pyrrolidinone scaffold and a reactive hydroxyl group makes 5-(2-Hydroxyethyl)pyrrolidin-2-one a valuable molecule in several applications, particularly in the pharmaceutical industry.

As a Pharmaceutical Intermediate and Building Block

5-(2-Hydroxyethyl)pyrrolidin-2-one serves as a versatile starting material for the synthesis of more complex molecules. Its derivatives have been investigated for a range of biological activities. For example, it can be used to prepare intermediates such as 1-vinylpyrrolidinone, 1-[2-(diethylamino)ethyl]-2-pyrrolidinone, and 1-(2-bromoethyl)-2-pyrrolidinone.[7]

Formation of Drug Salts with Enhanced Solubility

A notable application is in the formation of salts of existing drugs to improve their physicochemical properties. For instance, it has been used to prepare a salt of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. The resulting diclofenac/N-(2-hydroxyethyl)pyrrolidine salt exhibits significantly greater water and 1-octanol solubility compared to other forms of the drug, which can lead to improved bioavailability and formulation options.[13]

Precursor to Polymers

The dehydration of 5-(2-Hydroxyethyl)pyrrolidin-2-one is an important industrial route to N-vinyl-2-pyrrolidone (NVP). NVP is a key monomer used in the production of polyvinylpyrrolidone (PVP), a biocompatible polymer with widespread applications in the pharmaceutical industry as a binder for tablets, a component of controlled-release formulations, and in various other biomedical applications.[2]

Other Industrial Applications

Beyond pharmaceuticals, 5-(2-Hydroxyethyl)pyrrolidin-2-one is utilized as a co-solvent in agrochemical, coating, and inkjet formulations, and as a solvent in electronics processing.[7]

Conclusion

5-(2-Hydroxyethyl)pyrrolidin-2-one is a molecule of considerable scientific and industrial importance. Its straightforward synthesis, versatile reactivity, and the inherent biological relevance of its core pyrrolidinone structure make it a valuable tool for researchers and drug development professionals. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the creation of novel chemical entities and improved pharmaceutical formulations.

References

-

Green Chemistry. Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. [Link]

- Google Patents. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.

-

PubMed. Diclofenac/N-(2-hydroxyethyl)pyrrolidine: a new salt for an old drug. [Link]

-

ResearchGate. a. Reaction scheme showing formation of 2-pyrrolidone from reductive.... [Link]

-

NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. [Link]

-

NIST. N-(2-Hydroxyethyl)-2-pyrrolidone IR Spectrum. [Link]

-

PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone. [Link]

- Google Patents. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone.

-

PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone. [Link]

Sources

- 1. cenmed.com [cenmed.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. N-(2-Hydroxyethyl)pyrrolidine, CAS No. 2955-88-6 - iChemical [ichemical.com]

- 5. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 1-(2-ヒドロキシエチル)-2-ピロリドン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1H NMR spectrum [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]

- 13. chem.libretexts.org [chem.libretexts.org]

physicochemical properties of N-(2-Hydroxyethyl)-2-pyrrolidone

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Hydroxyethyl)-2-pyrrolidone (HEP) for Research and Development

Introduction

N-(2-Hydroxyethyl)-2-pyrrolidone, commonly referred to as HEP, is a versatile heterocyclic compound that has garnered significant interest across various scientific and industrial domains.[1][2] Its unique molecular structure, featuring both a hydrophilic hydroxyl group and a polar lactam ring, imparts a valuable combination of properties including high water solubility, a high boiling point, and relatively high viscosity.[3]

This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of the core physicochemical properties of HEP. As a Senior Application Scientist, the objective is not merely to present data but to provide a synthesized understanding of how these properties dictate HEP's behavior and utility. We will delve into the causality behind its function as a solvent, excipient, and chemical intermediate, supported by detailed experimental protocols and authoritative references. The information herein is structured to empower researchers to leverage HEP's full potential in their applications, from pharmaceutical formulations to polymer synthesis.[2][4]

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. N-(2-Hydroxyethyl)-2-pyrrolidone is systematically named 1-(2-hydroxyethyl)pyrrolidin-2-one.[5] Its identity is unambiguously defined by a unique set of chemical identifiers.

Table 1: Chemical Identification of N-(2-Hydroxyethyl)-2-pyrrolidone

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 3445-11-2 | [6][7][8] |

| Molecular Formula | C₆H₁₁NO₂ | [1][6][7] |

| Molecular Weight | 129.16 g/mol | [7][8] |

| IUPAC Name | 1-(2-hydroxyethyl)pyrrolidin-2-one | [5] |

| Synonyms | HEP, 1-(2-Hydroxyethyl)-2-pyrrolidinone, N-Hydroxyethyl pyrrolidone | [6][8] |

| InChI Key | WDQFELCEOPFLCZ-UHFFFAOYSA-N | [1] |

| SMILES | OCCN1CCCC1=O | [9] |

| EC Number | 222-359-4 |[6] |

The structure consists of a five-membered lactam (a cyclic amide) ring, the pyrrolidone moiety, with a 2-hydroxyethyl group attached to the nitrogen atom. This configuration is key to its physicochemical profile, providing sites for hydrogen bonding (both donor and acceptor) which governs its high solubility in polar solvents and its function as a humectant.[3]

Core Physicochemical Properties

The utility of HEP in diverse applications stems directly from its distinct physical and chemical characteristics. It exists as a clear, colorless to yellowish liquid at room temperature, possessing a unique combination of a high boiling point and complete miscibility with water.[1][4][10]

Table 2: Summary of Physicochemical Properties

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Physical State | Liquid, Powder to Lump | Ambient | [8][10] |

| Appearance | Colorless to Yellowish Liquid | Ambient | [1][4][10] |

| Melting Point | 19-21 °C | - | [5][8][11] |

| Boiling Point | 295-296 °C | Atmospheric Pressure | [6][11][12] |

| 140-142 °C | 3 mmHg | [7][8] | |

| Density | 1.143 g/mL | 25 °C | [7][8] |

| Viscosity | 81.5 cP | - | [12] |

| Refractive Index | 1.496 | n20/D | [7][8] |

| Water Solubility | Very soluble (1000 g/L) | 20 °C | [1][6][8] |

| LogP (Octanol/Water) | -1.03 | 25 °C | [8] |

| Flash Point | >100 °C (>230 °F) | Closed Cup | [8][11] |

| Vapor Pressure | 0.0002 mmHg | 25 °C | [6] |

| pKa | 14.49 ± 0.10 | Predicted |[1][8] |

Discussion of Key Properties

-

High Boiling Point & Low Vapor Pressure : The high boiling point and correspondingly low vapor pressure are direct consequences of strong intermolecular hydrogen bonding and a relatively high molecular weight. This makes HEP an excellent high-boiling point solvent for chemical reactions and a stable component in formulations, minimizing volatile losses.[3][6]

-

Solubility and Hydrophilicity : HEP's exceptional solubility in water and many organic solvents is its most valuable asset.[1][2] The hydroxyl group and the polar amide group allow it to act as a bridge between aqueous and non-polar phases, making it an effective solubilizer and coupling agent.[1] In pharmaceutical sciences, this property is exploited to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[2]

-

Viscosity : Compared to common solvents like water or ethanol, HEP is considerably more viscous.[3][12] This property is advantageous in topical formulations where it can contribute to the desired rheology and skin feel, and in suspensions where it can help slow down particle settling.[3]

-

Hygroscopicity : The hydrophilic character of HEP makes it an effective humectant, capable of attracting and retaining moisture.[2][3] This is a desirable trait in cosmetic and personal care products to provide hydration.[2]

Synthesis and Purification Strategies

The most prevalent and commercially viable route to N-(2-Hydroxyethyl)-2-pyrrolidone involves the reaction between γ-butyrolactone (GBL) and 2-aminoethanol (ethanolamine).[13][14][15] This process is valued for its simplicity and high yield.

Synthesis Pathway

The synthesis is a two-step process occurring in a single pot. First, the amine group of ethanolamine performs a nucleophilic attack on the carbonyl carbon of γ-butyrolactone, leading to a ring-opening addition reaction. The resulting intermediate then undergoes intramolecular dehydration upon heating to form the stable five-membered pyrrolidone ring.[15]

Caption: Conceptual workflow of HEP synthesis.

Experimental Protocol: Laboratory-Scale Synthesis of HEP

This protocol describes a self-validating system where reaction completion can be monitored, ensuring reproducibility.

-

Reactor Setup : Equip a pressure reactor with a magnetic stirrer, thermocouple, and pressure gauge.[16]

-

Charging Reagents : Charge the reactor with γ-butyrolactone and 2-aminoethanol in an approximate 1:1 molar ratio. A small amount of water can be added to facilitate the initial ring-opening.[15] Causality: The molar ratio is critical. An excess of ethanolamine can lead to impurities that are difficult to remove.

-

Reaction Conditions : Seal the reactor and flush with an inert gas like nitrogen. Heat the mixture to 200-250 °C with vigorous stirring. The reaction will generate autogenous pressure.[15] Maintain these conditions for 2-4 hours.[15][16]

-

Monitoring : The reaction can be monitored by taking aliquots (after cooling) and analyzing them via Gas Chromatography (GC) to track the consumption of starting materials and the formation of HEP.[16]

-

Cooling and Depressurization : Once the reaction is complete (indicated by GC analysis), cool the reactor to room temperature and carefully vent any residual pressure.

-

Workup : The crude product, a liquid containing HEP, unreacted starting materials, water, and some high-boiling byproducts, is now ready for purification.[15]

Purification Methodologies

Achieving high purity (>99%) is crucial for pharmaceutical and electronic applications. Distillation and crystallization are the primary methods.[15][17]

Causality: Vacuum distillation is necessary due to HEP's high atmospheric boiling point, which could cause thermal degradation.

-

Apparatus : Set up a fractional distillation apparatus suitable for vacuum operation, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum pump with a gauge.

-

Charge : Place the crude HEP reaction mixture into the distillation flask.

-

Fractionation : Gradually reduce the pressure to approximately 3-5 mmHg. Begin heating the distillation flask.

-

Low-Boiling Fraction : Collect the first fraction, which will contain water and any unreacted 2-aminoethanol and γ-butyrolactone.[15]

-

Product Fraction : Increase the temperature and collect the main fraction distilling at approximately 140-142 °C (at 3 mmHg).[8] This is the purified HEP.

-

Validation : Purity of the collected fraction should be confirmed by GC analysis. A purity of ≥98% is typically achieved.

Causality: Crystallization is an effective method for achieving very high purity (>99.9%) by selectively solidifying HEP while leaving impurities in the mother liquor.[17]

-

Preparation : Start with crude or distilled HEP. The presence of 1-4 wt.% of water can facilitate crystallization.[17]

-

Seeding : Cool the liquid HEP to just below its melting point (e.g., 15-20 °C). Add a small seed crystal of pure HEP to induce crystallization.[17] Expertise: Without a seed crystal, the liquid may become a supercooled, viscous mass that is difficult to handle.

-

Crystal Growth : Maintain the temperature and allow the crystals to grow slowly. Gentle agitation can promote uniform growth.

-

Separation : Separate the resulting HEP crystals from the liquid mother liquor using filtration or centrifugation.

-

Washing (Optional) : A quick wash with a cold, non-dissolving solvent can remove residual mother liquor from the crystal surfaces.

-

Drying : Dry the purified crystals under vacuum to remove any residual solvent. The final product should have a purity exceeding 99.5%.[17]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of N-(2-Hydroxyethyl)-2-pyrrolidone. A multi-technique approach provides a comprehensive and self-validating analytical profile.

Caption: Integrated analytical workflow for HEP characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are powerful tools for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the protons on the pyrrolidone ring and the ethyl chain, while the ¹³C NMR will confirm the number and type of carbon atoms, including the distinct carbonyl carbon signal.[18]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. The spectrum of HEP will prominently feature a strong absorption band for the C=O (amide) stretch (typically around 1650-1680 cm⁻¹) and a broad band for the O-H (hydroxyl) stretch (around 3200-3600 cm⁻¹).[19][20]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (m/z 129) and a characteristic fragmentation pattern that can be used to confirm the identity of the compound.[5][19][21]

Protocol: Chromatographic Purity Assessment by GC-MS

This protocol provides both quantification of purity and identification of potential impurities.

-

Sample Preparation : Prepare a dilute solution of the HEP sample (e.g., 1 mg/mL) in a suitable solvent like methanol or ethyl acetate.

-

Instrument Setup :

-

Gas Chromatograph (GC) : Use a capillary column suitable for polar compounds (e.g., a DB-WAX or equivalent). Set up a temperature program, for instance, starting at 80 °C and ramping to 240 °C at 10 °C/min.

-

Mass Spectrometer (MS) : Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-300.

-

-

Injection : Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition : The GC will separate the components of the sample based on their boiling points and column interactions. The MS will detect and fragment each component as it elutes.

-

Analysis :

-

Purity : The purity of HEP is determined by the relative area of its peak in the total ion chromatogram (TIC). For example, Purity (%) = (Area of HEP peak / Total area of all peaks) x 100.

-

Impurity Identification : The mass spectrum of any minor peaks can be compared against a spectral library (e.g., NIST) to tentatively identify impurities such as residual γ-butyrolactone or ethanolamine.[16]

-

Confirmation : The retention time and mass spectrum of the main peak must match that of a certified reference standard of HEP for positive identification.

-

Applications in Research and Drug Development

The unique physicochemical properties of HEP make it a highly functional ingredient in several high-value applications.

-

Pharmaceutical Formulations : HEP serves as an excellent solvent and stabilizer for APIs, enhancing the solubility and, consequently, the bioavailability of poorly water-soluble drugs.[2] It is used as an excipient in both oral and topical formulations.[2] For instance, the salt diclofenac/N-(2-hydroxyethyl)pyrrolidine (DHEP) was developed to improve the solubility and delivery of the anti-inflammatory drug diclofenac.[22]

-

Penetration Enhancer : In transdermal and topical drug delivery systems, HEP can act as a penetration enhancer, facilitating the transport of active ingredients across the skin barrier.[1]

-

Chemical Intermediate : HEP is a crucial intermediate in the synthesis of N-vinyl-2-pyrrolidone (NVP), a monomer used to produce polyvinylpyrrolidone (PVP) and other copolymers.[13][14] The synthesis involves the gas-phase dehydration of HEP.[13]

-

Polymer and Materials Science : The hydroxyl group on HEP allows it to be incorporated into polymer backbones, modifying their properties.[4] It is also used as a plasticizer and in the production of specialty polymers.[2]

-

Other Industrial Uses : It finds application as a co-solvent in coatings, inkjet formulations, and as a solvent in electronics processing.[4]

Safety, Handling, and Storage

While versatile, HEP is a chemical that requires careful handling. It is classified as an irritant to the eyes, skin, and respiratory system.[6][7][23]

Table 3: Hazard Identification

| Hazard Type | Classification | Precautionary Statements | Source(s) |

|---|---|---|---|

| Skin Irritation | Category 2 | H315: Causes skin irritation. | [10] |

| Eye Irritation | Category 2A/2B | H319/H320: Causes serious eye irritation. | [10] |

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. |[10] |

Recommended Handling and Personal Protective Equipment (PPE)

-

Ventilation : Always handle HEP in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][23]

-

Personal Protective Equipment :

-

Hygiene : Avoid all personal contact.[23] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.[23]

Storage and Stability

-

Conditions : Store containers tightly closed in a dry, cool, and well-ventilated place.[8][10] Room temperature storage is generally acceptable.[8]

-

Stability : The compound is stable under normal conditions.[1][8]

-

Incompatibilities : Avoid contact with strong oxidizing agents.[1][6][8]

Spill and Disposal Procedures

-

Minor Spills : Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for chemical waste disposal.[23]

-

Major Spills : Evacuate the area. Wear a self-contained breathing apparatus and full protective gear. Contain the spill and prevent it from entering drains or waterways.[10][23]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

N-(2-Hydroxyethyl)-2-pyrrolidone is a specialty chemical whose value is deeply rooted in its fundamental physicochemical properties. Its high polarity, hydrogen bonding capability, and thermal stability make it an indispensable tool for researchers in formulation science, drug delivery, and polymer chemistry. By understanding the causal links between its molecular structure and its functional performance—from synthesis and purification to final application—scientists can effectively and safely harness its potential to solve complex technical challenges. This guide provides the foundational knowledge and practical protocols to support such endeavors, fostering innovation grounded in sound scientific principles.

References

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ashland.com [ashland.com]

- 4. products.basf.com [products.basf.com]

- 5. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]

- 9. chemeo.com [chemeo.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. N-(2-Hydroxyethyl)-2-pyrrolidone, 1 kg, CAS No. 3445-11-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 12. DOSS [doss.turi.org]

- 13. Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01488H [pubs.rsc.org]

- 14. WO2006023118A1 - Process for making n-vinyl-2-pyrrolidone - Google Patents [patents.google.com]

- 15. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]

- 16. N-(2-Hydroxyethyl)-2-pyrrolidone synthesis - chemicalbook [chemicalbook.com]

- 17. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]

- 18. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1H NMR [m.chemicalbook.com]

- 19. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]

- 20. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]

- 21. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]

- 22. Diclofenac/N-(2-hydroxyethyl)pyrrolidine: a new salt for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 5-(2-Hydroxyethyl)pyrrolidin-2-one: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(2-Hydroxyethyl)pyrrolidin-2-one, a substituted γ-lactam. The pyrrolidin-2-one ring is a significant structural motif in a multitude of biologically active compounds, making its derivatives of great interest in medicinal chemistry and drug discovery.[1][2] This document will delve into the molecular structure, physicochemical properties, and synthetic approaches for 5-(2-Hydroxyethyl)pyrrolidin-2-one, while also providing context within the broader class of hydroxy-substituted pyrrolidin-2-ones.

Molecular Structure and Physicochemical Properties

5-(2-Hydroxyethyl)pyrrolidin-2-one is a heterocyclic compound featuring a five-membered lactam ring substituted at the 5-position with a hydroxyethyl group. This substitution introduces a primary alcohol functionality and a chiral center at the C5 position, suggesting the potential for stereoisomers with distinct biological activities.

Molecular Identity and Weight

The key identifiers and molecular weight of 5-(2-Hydroxyethyl)pyrrolidin-2-one are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-(2-Hydroxyethyl)pyrrolidin-2-one | N/A |

| CAS Number | 149427-84-9 | [3] |

| Molecular Formula | C₆H₁₁NO₂ | [4][5][6] |

| Molecular Weight | 129.16 g/mol | [3] |

| InChI Key | GPVDPHDTYDBCAI-UHFFFAOYSA-N | [3] |

Structural Visualization

The 2D molecular structure of 5-(2-Hydroxyethyl)pyrrolidin-2-one is depicted in the following diagram.

Caption: 2D structure of 5-(2-Hydroxyethyl)pyrrolidin-2-one.

Synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one

The synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one can be approached through several routes, primarily involving the formation of the γ-lactam ring.

Lactamization of γ-Butyrolactone with Ethanolamine

A prominent method for synthesizing 5-(2-Hydroxyethyl)pyrrolidin-2-one is the lactamization of γ-butyrolactone with ethanolamine.[3] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of ethanolamine attacks the electrophilic carbonyl carbon of γ-butyrolactone, leading to ring-opening. Subsequent intramolecular cyclization via dehydration yields the desired pyrrolidinone. This process can be carried out in the liquid phase, and the presence of water has been noted to improve selectivity towards the final product.[3]

Experimental Protocol: General Procedure for Lactamization

-

Reactant Charging: In a pressure-rated reactor, charge γ-butyrolactone, ethanolamine, and water in a suitable molar ratio.

-

Reaction Conditions: Seal the reactor and heat the mixture to a temperature sufficient to drive the intramolecular dehydration and cyclization. The optimal temperature and reaction time need to be determined empirically.

-

Work-up and Purification: After cooling, the reaction mixture is typically subjected to distillation under reduced pressure to remove unreacted starting materials and water. Further purification of the crude product can be achieved by fractional distillation or column chromatography to isolate 5-(2-Hydroxyethyl)pyrrolidin-2-one.

Reductive Amidation of Dicarboxylic Acids

An alternative synthetic pathway is the reductive amidation of a dicarboxylic acid, such as succinic acid, with ethanolamine.[3] This two-step, one-pot reaction involves the initial formation of an amide followed by a reduction and cyclization cascade. The use of a heterogeneous catalyst, for instance, ruthenium on a carbon support (Ru/C), is often employed to facilitate the reduction step under a hydrogen atmosphere.[3]

Caption: Generalized workflow for the synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the hydroxyethyl side chain. Key signals would include those for the diastereotopic protons of the CH₂ groups in the ring and the side chain, the CH proton at the C5 position, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum would confirm the presence of the six carbon atoms in their unique chemical environments, including the carbonyl carbon of the lactam, the four carbons of the pyrrolidinone ring, and the two carbons of the hydroxyethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 5-(2-Hydroxyethyl)pyrrolidin-2-one would be characterized by strong absorption bands corresponding to the O-H stretch of the alcohol group (typically in the range of 3200-3600 cm⁻¹), the N-H stretch of the secondary amide (around 3200 cm⁻¹), and the C=O stretch of the lactam carbonyl group (around 1670-1700 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 129.16. Fragmentation patterns could provide further structural information, such as the loss of the hydroxyethyl side chain.

The Pyrrolidin-2-one Scaffold in Drug Development

The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] This five-membered nitrogen-containing ring system is valued for its ability to serve as a versatile template for creating molecules with a wide range of pharmacological properties.[1][2] The sp³-hybridized nature of the ring allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[7]

Derivatives of pyrrolidin-2-one have been investigated for various therapeutic applications, including as anticonvulsants, anti-inflammatory agents, and treatments for neurodegenerative diseases.[2][7] The presence of the hydroxyl group in 5-(2-Hydroxyethyl)pyrrolidin-2-one provides a reactive handle for further chemical modifications, opening avenues for the synthesis of novel derivatives with potentially enhanced biological activities. This functional group can be used for esterification, etherification, or as a point of attachment for other pharmacophoric groups to explore structure-activity relationships (SAR).

Comparative Isomer: 1-(2-Hydroxyethyl)pyrrolidin-2-one

It is important to distinguish 5-(2-Hydroxyethyl)pyrrolidin-2-one from its more commonly known isomer, 1-(2-Hydroxyethyl)pyrrolidin-2-one (CAS 3445-11-2), where the hydroxyethyl group is attached to the nitrogen atom. This N-substituted isomer is well-characterized and has documented applications.

-

Synthesis: 1-(2-Hydroxyethyl)pyrrolidin-2-one is also synthesized from γ-butyrolactone and ethanolamine.

-

Applications: It is used as a specialty solvent, in the formulation of coatings and inks, and as an intermediate in the synthesis of other chemicals, including pharmaceuticals.[8][9][10]

-

Spectroscopic Data: Extensive experimental spectroscopic data (NMR, IR, MS) for 1-(2-Hydroxyethyl)pyrrolidin-2-one is readily available in chemical databases.[4][5][6]

The distinct substitution pattern of 5-(2-Hydroxyethyl)pyrrolidin-2-one is expected to impart different physicochemical and biological properties compared to its N-substituted counterpart. For instance, the presence of a secondary amide N-H group in the 5-substituted isomer allows it to act as a hydrogen bond donor, a feature absent in the tertiary amide of the 1-substituted isomer. This difference can have significant implications for its interaction with biological macromolecules.

Future Directions

While the foundational chemistry of 5-(2-Hydroxyethyl)pyrrolidin-2-one is established, there is a clear need for further research to fully elucidate its properties and potential applications. Key areas for future investigation include:

-

Development of Stereoselective Syntheses: Given the chirality at the C5 position, the development of efficient stereoselective synthetic methods is crucial for accessing enantiomerically pure forms of the compound, which would be essential for pharmacological studies.

-

Comprehensive Characterization: Detailed experimental characterization using modern spectroscopic techniques is needed to create a complete and verifiable dataset for this compound.

-

Exploration of Biological Activity: Screening 5-(2-Hydroxyethyl)pyrrolidin-2-one and its derivatives for a range of biological activities could uncover novel therapeutic applications. The hydroxyl functionality serves as an excellent starting point for the creation of compound libraries for high-throughput screening.

Conclusion

5-(2-Hydroxyethyl)pyrrolidin-2-one is a molecule of interest due to its incorporation of the pharmacologically relevant pyrrolidin-2-one scaffold and a reactive hydroxyl group. While its synthesis is achievable through established chemical transformations, a significant gap exists in the literature regarding its detailed experimental characterization and exploration of its biological potential. This guide provides a summary of the current knowledge and highlights the opportunities for future research that could unlock the full potential of this and related compounds in the field of drug discovery and development.

References

-

ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Available from: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Available from: [Link].

-

NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. Available from: [Link].

-

National Center for Biotechnology Information. Cytotoxicity and antioxidant activity of 5-(2,4-dimethylbenzyl)pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp. Available from: [Link].

-

National Center for Biotechnology Information. Synthesis of New Optically Active 2-Pyrrolidinones. Available from: [Link].

-

SpectraBase. 5-HYDROXYPYRROLIDINE-2-ONE - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

-

iChemical. N-(2-Hydroxyethyl)pyrrolidine, CAS No. 2955-88-6. Available from: [Link].

-

NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. Available from: [Link].

-

National Center for Biotechnology Information. CID 159939819 | C12H22N2O4. Available from: [Link].

-

Royal Society of Chemistry. Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Available from: [Link].

-

IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link].

-

ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link].

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link].

-

Frontiers. Biological activities of meroterpenoids isolated from different sources. Available from: [Link].

-

National Center for Biotechnology Information. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link].

-

NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. Available from: [Link].

-

NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. Available from: [Link].

-

National Center for Biotechnology Information. 5-Hydroxypyrrolidin-2-one. Available from: [Link].

-

SpectraBase. 1-(2-Hydroxyethyl)pyrrolidine - Optional[FTIR] - Spectrum. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1H NMR spectrum [chemicalbook.com]

- 5. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]

- 6. N-(2-Hydroxyethyl)pyrrolidine, CAS No. 2955-88-6 - iChemical [ichemical.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]

- 9. 1-(2-Hydroxyethyl)-2-pyrrolidone 98 3445-11-2 [sigmaaldrich.com]

- 10. Page loading... [guidechem.com]

An In-Depth Technical Guide to 5-(2-Hydroxyethyl)pyrrolidin-2-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Hydroxyethyl)pyrrolidin-2-one, a substituted γ-lactam of interest in medicinal chemistry and materials science. While its isomer, 1-(2-Hydroxyethyl)pyrrolidin-2-one, is well-documented, this guide focuses specifically on the 5-substituted variant, addressing its chemical identity, proposed synthetic routes, predicted physicochemical and spectroscopic properties, and potential applications derived from the broader class of pyrrolidinone derivatives. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds, providing both theoretical insights and actionable experimental frameworks.

Introduction: The Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one, or γ-lactam, ring is a privileged scaffold in chemistry and pharmacology.[1] This five-membered nitrogen-containing heterocycle is a core structural motif in a vast number of biologically active natural products and synthetic molecules. The significance of the pyrrolidinone scaffold is underscored by its presence in drugs with diverse therapeutic applications, including nootropic agents like piracetam and antiepileptic medications such as levetiracetam.[2] The saturated, sp³-hybridized nature of the ring allows for a three-dimensional exploration of pharmacophore space, which is increasingly recognized as a key factor in developing novel therapeutics.[3]

Substitutions on the pyrrolidinone ring can dramatically influence a molecule's biological activity and physical properties. While N-substituted pyrrolidinones are widely studied, C-substituted analogues, particularly at the 5-position, offer unique opportunities for structural diversification and the development of new chemical entities. This guide focuses on 5-(2-Hydroxyethyl)pyrrolidin-2-one, a derivative with a reactive hydroxyl group that can serve as a handle for further chemical modification.

Chemical Identity and Physicochemical Properties

It is crucial to distinguish 5-(2-Hydroxyethyl)pyrrolidin-2-one from its more common isomer, 1-(2-Hydroxyethyl)pyrrolidin-2-one. The key difference lies in the point of attachment of the 2-hydroxyethyl group to the pyrrolidinone core.

-

5-(2-Hydroxyethyl)pyrrolidin-2-one: The substituent is on the carbon atom adjacent to the nitrogen (C5).

-

1-(2-Hydroxyethyl)pyrrolidin-2-one: The substituent is on the nitrogen atom (N1).

A summary of the key identifiers for 5-(2-Hydroxyethyl)pyrrolidin-2-one is presented in Table 1.

Table 1: Chemical Identifiers for 5-(2-Hydroxyethyl)pyrrolidin-2-one

| Identifier | Value |

| IUPAC Name | 5-(2-Hydroxyethyl)pyrrolidin-2-one |

| CAS Number | 149427-84-9 |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| InChI Key | GPVDPHDTYDBCAI-UHFFFAOYSA-N[1] |

Note: The physicochemical properties for this specific isomer are not extensively reported. The data presented are based on its chemical structure and comparison with related compounds.

Synthetic Strategies

While specific, optimized protocols for the synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one are not widely published, several general methods for the preparation of 5-substituted pyrrolidin-2-ones can be adapted. The choice of synthetic route will depend on the desired stereochemistry, scale, and available starting materials.

Oxidative Cyclization of Amino Alcohols

A promising and environmentally conscious approach is the direct oxidative lactamization of the corresponding amino alcohol, 6-amino-1-hydroxyhexan-2-ol. This method involves an intramolecular dehydrogenative coupling reaction. Ruthenium-based catalysts are commonly employed for this transformation, which generates hydrogen gas as the only byproduct.

The proposed mechanism involves the following key steps:

-

Oxidation of the primary alcohol to an aldehyde by the metal catalyst.

-

Intramolecular cyclization of the amino aldehyde to form a hemiaminal intermediate.

-

Dehydrogenation of the hemiaminal to yield the final lactam product.

Caption: Proposed oxidative cyclization pathway.

Experimental Protocol: General Procedure for Ruthenium-Catalyzed Oxidative Lactamization

-

To a solution of the amino alcohol in a suitable high-boiling solvent (e.g., toluene, xylene), add a catalytic amount of a ruthenium catalyst (e.g., Ru(OAc)₂(PPh₃)₂) and a phosphine ligand.

-

Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted pyrrolidin-2-one.

Note: This is a generalized protocol and would require optimization for the specific substrate.

Synthesis from Glutamic Acid Derivatives

A classic approach to chiral 5-substituted pyrrolidin-2-ones involves the use of L- or D-pyroglutamic acid as a starting material. For the synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one, a potential route could involve the reduction of a suitable carboxylic acid derivative of pyroglutamic acid. For instance, the related compound, (S)-5-(hydroxymethyl)-2-pyrrolidinone (L-Pyroglutaminol), is synthesized via the reduction of L-pyroglutamic acid.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | - Multiplets corresponding to the pyrrolidinone ring protons. - A distinct multiplet for the proton at the C5 position. - Signals for the two methylene groups of the hydroxyethyl side chain. - A broad singlet for the hydroxyl proton. - A broad singlet for the NH proton of the lactam. |

| ¹³C NMR | - A signal for the carbonyl carbon (C2) in the range of 175-180 ppm. - A signal for the C5 carbon in the range of 55-65 ppm. - Signals for the other pyrrolidinone ring carbons. - Signals for the carbons of the hydroxyethyl side chain. |

| IR Spectroscopy | - A broad absorption band for the O-H stretch around 3300-3400 cm⁻¹. - A strong absorption band for the C=O stretch of the lactam around 1680-1700 cm⁻¹. - An N-H stretching band around 3200 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight (129.16). |

Potential Applications in Drug Discovery and Materials Science

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, antitumoral, anti-inflammatory, and anticonvulsant properties.[4] The introduction of a hydroxyethyl group at the 5-position of the pyrrolidinone ring in 5-(2-Hydroxyethyl)pyrrolidin-2-one opens up several avenues for its application:

-

Chiral Building Block: The C5 position is a stereocenter, making both enantiomers of this compound valuable chiral building blocks for the asymmetric synthesis of more complex molecules.

-

Drug Discovery Scaffold: The pyrrolidinone core can serve as a scaffold for the development of new therapeutic agents. The hydroxyl group provides a convenient point for further derivatization to explore structure-activity relationships.

-

Polymer Chemistry: The hydroxyl group can be used as an initiator or a monomer in polymerization reactions, leading to the development of novel polymers with potential applications in biomaterials and drug delivery.

Caption: Potential application areas.

Safety and Handling

Specific toxicity data for 5-(2-Hydroxyethyl)pyrrolidin-2-one are not available. However, as with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information on related pyrrolidinone derivatives, it is advisable to consult the Safety Data Sheets (SDS) of commercially available analogues.

Conclusion and Future Outlook

5-(2-Hydroxyethyl)pyrrolidin-2-one represents a molecule of significant potential that remains largely unexplored. Its structural features, particularly the combination of the biologically relevant pyrrolidinone scaffold and a reactive hydroxyl group at a stereocenter, make it an attractive target for synthesis and further investigation. Future research should focus on developing efficient and stereoselective synthetic routes to access this compound in enantiomerically pure forms. Subsequent studies can then explore its utility as a building block in the synthesis of novel pharmaceuticals and functional materials. This technical guide serves as a starting point to stimulate and facilitate such research endeavors.

References

- Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.

-

Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]

- Royal Society of Chemistry. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols.

- MDPI. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(4), 1865.

- Journal of Chemistry Letters. (2020).

- ResearchGate. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.

- ResearchGate. (2020). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl)

- Banerjee, S., et al. (2012). A stereoselective cyclization strategy for the preparation of γ-lactams and their use in the synthesis of α-methyl-β-proline. The Journal of Organic Chemistry, 77(23), 10925-10930.

-

Organic Chemistry Portal. Synthesis of γ-lactams. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 440051, 5-Hydroxypyrrolidin-2-one. Available from: [Link].

Sources

A Comprehensive Technical Guide to the Nomenclature, Identification, and Application of 1-(2-Hydroxyethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)pyrrolidin-2-one, a versatile chemical compound utilized across various scientific and industrial domains. The primary objective of this document is to clarify the compound's nomenclature, address potential ambiguities in its naming conventions, and furnish a definitive list of its synonyms and identifiers. We will delve into the critical physicochemical properties and provide robust analytical protocols for unambiguous identity verification, a cornerstone of reproducible research and development. Furthermore, this guide will touch upon its key applications, particularly its role as a chemical intermediate and solvent in pharmaceutical and industrial contexts. By grounding all information in authoritative sources and providing actionable, field-proven methodologies, this whitepaper aims to be an essential resource for professionals working with this compound.

Unambiguous Identification: Resolving the Nomenclature Discrepancy

In chemical research, precise communication begins with accurate nomenclature. A query for "5-(2-Hydroxyethyl)pyrrolidin-2-one" necessitates an initial clarification regarding the substitution pattern on the pyrrolidin-2-one core. According to the International Union of Pure and Applied Chemistry (IUPAC) standards, the numbering of the pyrrolidinone ring begins at the nitrogen atom (position 1), proceeds through the carbonyl carbon (position 2), and continues around the carbon backbone.

The overwhelmingly prevalent and commercially available compound is 1-(2-Hydroxyethyl)pyrrolidin-2-one , where the hydroxyethyl group is attached to the nitrogen atom.[1][2][3][4][5] A "5-substituted" isomer would be a structurally distinct molecule and is not the compound commonly referenced by the synonyms and data presented herein. To prevent costly errors in synthesis, formulation, or research, it is imperative to rely on universal identifiers rather than potentially ambiguous common names.

The gold standards for chemical identification are:

-

CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

-

IUPAC Name: The systematic name based on chemical structure rules.

-

InChI and SMILES: String-based notations that encode the molecular structure.

These identifiers, detailed in Table 1, ensure that regardless of the synonym used, the correct chemical entity is being referenced.

Table 1: Primary Chemical Identifiers for 1-(2-Hydroxyethyl)pyrrolidin-2-one

| Identifier | Value | Source |

| IUPAC Name | 1-(2-hydroxyethyl)pyrrolidin-2-one | PubChem[1][6] |

| CAS Number | 3445-11-2 | NIST, Sigma-Aldrich[5] |

| EC Number | 222-359-4 | ECHA, Sigma-Aldrich[1] |

| InChI | InChI=1S/C6H11NO2/c8-5-4-7-3-1-2-6(7)9/h8H,1-5H2 | PubChem, NIST[1][5] |

| InChIKey | WDQFELCEOPFLCZ-UHFFFAOYSA-N | PubChem, NIST[1][5] |

| SMILES | C1CC(=O)N(C1)CCO | PubChem[1][6] |

Compendium of Synonyms and Trade Designations

Over decades of use in diverse applications, 1-(2-Hydroxyethyl)pyrrolidin-2-one has accumulated numerous synonyms. This section provides a comprehensive, though not exhaustive, list to aid researchers in identifying the compound in literature, patents, and commercial listings.

Table 2: Comprehensive List of Synonyms

| Synonym | Notes / Common Context |

| N-(2-Hydroxyethyl)-2-pyrrolidone | A very common and descriptive name.[3][4][7] |

| 1-(2-Hydroxyethyl)-2-pyrrolidone | Frequently used interchangeably with the above.[2][3] |

| 2-(2-Oxopyrrolidin-1-yl)ethanol | A systematic name reflecting the substituent group.[1][2] |

| N-(β-Hydroxyethyl)-2-pyrrolidinone | Older nomenclature using Greek letters for positioning.[1][2] |

| HEP | Common abbreviation.[2][3] |

| N-Hydroxyethylpyrrolidone | A simplified common name.[4][8] |

| 1-(2-Hydroxyethyl)-2-oxopyrrolidine | Alternative systematic name.[2] |

| 2-Pyrrolidinone, 1-(2-hydroxyethyl)- | Index name used in chemical databases.[1][5] |

Physicochemical Properties for Compound Verification

Verifying a compound's identity extends beyond its name to its measurable physical and chemical properties. These constants serve as a crucial first-pass quality control check. The properties listed below are for the N-substituted isomer, CAS 3445-11-2.

Table 3: Key Physicochemical Properties

| Property | Value | Conditions | Source |

| Molecular Formula | C₆H₁₁NO₂ | NIST[5] | |

| Molecular Weight | 129.16 g/mol | Sigma-Aldrich | |

| Appearance | Colorless to yellow liquid | BASF, Guidechem[3][9] | |

| Boiling Point | 140-142 °C | @ 3 mmHg | ChemicalBook[8] |

| 295 °C | @ 760 mmHg (approx.) | ECHEMI[2] | |

| Melting Point | 19-21 °C | ChemicalBook[8] | |

| Density | 1.143 g/mL | @ 25 °C | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.496 | @ 20 °C | Sigma-Aldrich |

| Water Solubility | Very soluble (1000 g/L) | @ 20 °C | ChemicalBook, Guidechem[3][8] |

| Flash Point | 100 °C (212 °F) | Closed cup | Sigma-Aldrich |

Analytical Verification Protocols and Workflow

For rigorous scientific and developmental work, unambiguous structural confirmation is non-negotiable. Spectroscopic and chromatographic methods provide the definitive "fingerprint" of a molecule. The following protocols are designed as self-validating systems to confirm the identity and purity of 1-(2-Hydroxyethyl)pyrrolidin-2-one.

Logical Workflow for Identity Verification

The diagram below outlines a systematic workflow for verifying the identity of a chemical sample purported to be 1-(2-Hydroxyethyl)pyrrolidin-2-one. This process ensures that assumptions are challenged and identity is confirmed through empirical data.

Caption: A logical workflow for the systematic verification of 1-(2-Hydroxyethyl)pyrrolidin-2-one.

Protocol 4.1: Purity and Identity Verification by GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for separating volatile compounds and providing a mass fragmentation pattern that serves as a molecular fingerprint. The choice of a mid-polarity column (e.g., DB-5ms) provides excellent resolution for this type of polar molecule.

Methodology:

-

Sample Preparation: Prepare a 100 ppm solution of the sample in HPLC-grade methanol or ethyl acetate.

-

Instrument: Agilent GC-MS system (or equivalent) with a mass selective detector.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methyl polysiloxane column.

-

GC Parameters:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (Split mode, 50:1)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 35 to 300.

-

-

Expected Results: The primary peak corresponding to 1-(2-Hydroxyethyl)pyrrolidin-2-one should be observed. The resulting mass spectrum should be compared against a reference library (e.g., NIST). Key expected fragments include the molecular ion [M]+ at m/z 129, and characteristic fragments from the loss of the hydroxyethyl group or ring fragmentation.

Protocol 4.2: Definitive Structural Elucidation by ¹H NMR

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal proof of the molecular structure by probing the chemical environment of each proton. For this compound, ¹H NMR can definitively distinguish between substitution at the N-1 position versus the C-5 position by analyzing the chemical shifts and coupling patterns of the protons on the ethyl group and the pyrrolidone ring.

Methodology:

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.

-

Expected ¹H NMR Spectrum (in CDCl₃, shifts are approximate):

-

~3.65 ppm (triplet): Protons on the carbon bearing the hydroxyl group (-CH₂-OH).

-

~3.45 ppm (triplet): Protons on the carbon attached to the nitrogen (N-CH₂-).

-

~3.30 ppm (triplet): Protons at the 5-position of the ring (-CH₂-N).

-

~2.40 ppm (triplet): Protons at the 3-position of the ring (-CH₂-C=O).

-

~2.05 ppm (multiplet): Protons at the 4-position of the ring (-CH₂-CH₂-C=O).

-

A broad singlet for the hydroxyl proton (-OH), which can vary in position.

-

-

Validation: The presence of two distinct triplets for the N-CH₂-CH₂-OH moiety is the key signature confirming the N-1 substitution pattern. A C-5 substituted isomer would present a vastly different and more complex spectrum.

Applications in Research and Drug Development

1-(2-Hydroxyethyl)pyrrolidin-2-one is valued for its unique combination of properties: high boiling point, water solubility, and a reactive hydroxyl group.[10]

-

Chemical Intermediate: It serves as a versatile building block in organic synthesis. The hydroxyl group can be readily functionalized, making it a key starting material for producing more complex molecules, including pharmaceutical intermediates.

-

Specialty Solvent: Its hydrophilic character and strong polarity make it an effective solvent or co-solvent in specialized formulations, including coatings, inkjet inks, and electronics processing applications.[9]

-

Humectant: Due to its ability to attract and retain moisture, it can be used as a humectant in various formulations.[10]

-

Polymer Modification: The pyrrolidone functionality can be built into various polymers by reacting the hydroxyl group, thereby modifying the properties of the final polymer.[9]

Conclusion

The accurate identification of chemical compounds is the bedrock of scientific integrity and successful industrial development. This guide has established that the compound commonly known by a variety of synonyms is 1-(2-Hydroxyethyl)pyrrolidin-2-one (CAS: 3445-11-2) . By prioritizing universal identifiers, understanding its physicochemical properties, and employing robust analytical workflows, researchers and developers can operate with confidence. This compound's utility as a solvent and synthetic building block ensures its continued relevance, making a thorough understanding of its identity and characteristics essential for any professional in the field.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76980, 1-(2-Hydroxyethyl)-2-pyrrolidinone. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 159939819. Available at: [Link]

-

Wikipedia (2024). 2-Pyrrolidone. Available at: [Link]

-

NIST (2024). N-(2-Hydroxyethyl)-2-pyrrolidone in the NIST Chemistry WebBook. Available at: [Link]

-

Ashland (2024). HEP - N-2-Hydroxyethyl-2-Pyrrolidone. Available at: [Link]

Sources

- 1. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [amp.chemicalbook.com]

- 5. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]

- 6. CID 159939819 | C12H22N2O4 | CID 159939819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]

- 9. products.basf.com [products.basf.com]

- 10. ashland.com [ashland.com]

An In-Depth Technical Guide to the Thermal Stability of 5-(2-Hydroxyethyl)pyrrolidin-2-one

Abstract

5-(2-Hydroxyethyl)pyrrolidin-2-one, a versatile heterocyclic compound, sees significant application in pharmaceutical and chemical syntheses. Its utility as a solvent, intermediate, and building block necessitates a thorough understanding of its thermal stability to ensure the quality, safety, and efficacy of end-products. This technical guide provides a comprehensive framework for assessing the thermal stability of 5-(2-Hydroxyethyl)pyrrolidin-2-one. In the absence of extensive published data on the pure compound, this guide establishes a robust scientific approach based on foundational principles of thermal analysis and forced degradation studies, as advocated by international regulatory bodies. It is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge to design and execute rigorous stability studies, interpret the resulting data, and predict the degradation pathways of this important molecule.

Introduction: The Imperative of Thermal Stability

5-(2-Hydroxyethyl)pyrrolidin-2-one, also known as 1-(2-Hydroxyethyl)-2-pyrrolidone (CAS No. 3445-11-2), is a molecule of growing interest in the pharmaceutical industry.[1] Its favorable properties, including its use as a co-solvent and a reactant in the synthesis of more complex molecules, underscore the importance of its chemical and physical stability.[1] Thermal stability is a critical parameter, as manufacturing processes, purification, and long-term storage often involve elevated temperatures. Degradation of this compound can lead to the formation of impurities, which may be inactive, less effective, or even toxic. Therefore, a comprehensive understanding of its thermal behavior is not merely an academic exercise but a prerequisite for its safe and effective application.

This guide will delve into the core methodologies for evaluating thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, it will explore the principles of forced degradation studies to elucidate potential degradation pathways and inform the development of stability-indicating analytical methods.

Physicochemical Properties of 5-(2-Hydroxyethyl)pyrrolidin-2-one

A foundational understanding of the physicochemical properties of a compound is essential before embarking on stability studies. The table below summarizes key properties of 5-(2-Hydroxyethyl)pyrrolidin-2-one.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO₂ | [2][3] |

| Molecular Weight | 129.16 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid or solid | [1][2] |

| Melting Point | 19-21 °C | [2] |

| Boiling Point | 140-142 °C at 3 mmHg | [2] |

| Flash Point | >100 °C (>212 °F) | [2] |

| Water Solubility | Very soluble | [4] |

Core Methodologies for Thermal Stability Assessment

The evaluation of thermal stability is primarily conducted using thermoanalytical techniques that monitor the physical and chemical changes in a substance as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone technique for determining the thermal stability of a material by measuring the change in its mass as it is heated over time.[5] A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The temperature of the furnace is controlled by a pre-programmed temperature profile.

Causality Behind Experimental Choices in TGA: The choice of a dynamic heating ramp allows for the determination of the onset temperature of decomposition. A slow heating rate is often preferred to ensure temperature uniformity within the sample and to better resolve distinct degradation steps. The use of an inert atmosphere, such as nitrogen, is crucial to study the inherent thermal stability of the compound, precluding oxidative degradation.

Experimental Protocol: TGA of 5-(2-Hydroxyethyl)pyrrolidin-2-one

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 5-(2-Hydroxyethyl)pyrrolidin-2-one into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the temperatures at which the rate of mass loss is maximal (from the derivative of the TGA curve, DTG).

-

Note the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to detect thermal events such as melting, crystallization, and glass transitions. For stability studies, DSC can reveal information about the purity of the compound and detect exothermic decomposition events.

Causality Behind Experimental Choices in DSC: The use of hermetically sealed pans is essential when analyzing volatile or potentially decomposing samples to prevent mass loss and ensure that the thermal events are accurately recorded. A controlled heating rate allows for the precise determination of transition temperatures and enthalpies.

Experimental Protocol: DSC of 5-(2-Hydroxyethyl)pyrrolidin-2-one

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).[7]

-

Sample Preparation: Accurately weigh 2-5 mg of 5-(2-Hydroxyethyl)pyrrolidin-2-one into a hermetically sealed aluminum pan. An empty, hermetically sealed pan is used as the reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Equilibrate at 0 °C, then ramp up to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic events, such as melting, and determine the onset temperature and enthalpy of fusion (ΔHfus).

-

Identify exothermic events, which may indicate decomposition, and determine the onset temperature and enthalpy of decomposition (ΔHdecomp).

-

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation products and pathways.[8] This is a regulatory requirement for the development of stability-indicating analytical methods.[8][9]

A study on a blend containing 1-(2-Hydroxyethyl)pyrrolidin-2-one for CO₂ capture provides some insights into its stability under thermal and oxidative stress.[10][11][12] In thermal degradation experiments at 135 °C with CO₂, the blend was less stable than pure 1-(2-Hydroxyethyl)pyrrolidin-2-one.[10][11][12] The presence of high oxygen concentrations and iron significantly reduced the stability of 1-(2-Hydroxyethyl)pyrrolidin-2-one.[10][11][12] While these results are from a complex mixture, they suggest that both thermal and oxidative pathways are relevant for this molecule.

Key Stress Conditions

-

Thermal Stress: Exposing the solid or a solution of the compound to elevated temperatures (e.g., 60-80 °C) for a defined period.

-

Hydrolytic Stress: Treating the compound with acidic, basic, and neutral aqueous solutions at elevated temperatures.

-

Oxidative Stress: Exposing the compound to an oxidizing agent, such as hydrogen peroxide, in solution.

-

Photolytic Stress: Exposing the compound to light of a specified wavelength and intensity.

Analytical Follow-up: Stability-Indicating HPLC Method

The development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.[13][14]

Protocol: Development of a Stability-Indicating RP-HPLC Method

-

Column and Mobile Phase Screening:

-

Screen various reverse-phase columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/buffer) to achieve optimal separation of the parent peak from any observed degradant peaks.

-

-

Forced Degradation Sample Analysis:

-

Method Validation:

-

Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]

-

Peak purity analysis using a photodiode array (PDA) detector should be performed to ensure that the parent peak is free from any co-eluting impurities.

-

Potential Degradation Pathways